molecular formula C7H15NO3S B13831583 L-Alanine, 3-[(R)-butylsulfinyl]-

L-Alanine, 3-[(R)-butylsulfinyl]-

Cat. No.: B13831583
M. Wt: 193.27 g/mol
InChI Key: CBFHOPPJBYHALQ-PWCHPLFNSA-N
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Description

L-Alanine, 3-[(R)-butylsulfinyl]- (CAS 907564-65-2) is a non-proteinogenic amino acid derivative featuring a chiral (R)-butylsulfinyl (-S(O)-C₄H₉) substituent at the β-carbon of the alanine backbone. Its molecular formula is C₉H₁₇NO₅S, with a molecular weight of 251.3 g/mol . This compound is of interest in asymmetric synthesis and drug development due to its stereochemical properties and ability to modulate enzyme-substrate interactions.

Properties

Molecular Formula

C7H15NO3S

Molecular Weight

193.27 g/mol

IUPAC Name

(2R)-2-amino-3-[(R)-butylsulfinyl]propanoic acid

InChI

InChI=1S/C7H15NO3S/c1-2-3-4-12(11)5-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)/t6-,12+/m0/s1

InChI Key

CBFHOPPJBYHALQ-PWCHPLFNSA-N

Isomeric SMILES

CCCC[S@@](=O)C[C@@H](C(=O)O)N

Canonical SMILES

CCCCS(=O)CC(C(=O)O)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

Purification and Crystallization Techniques

Purification of sulfinylated amino acids like L-Alanine, 3-[(R)-butylsulfinyl]- is critical to obtain high purity and yield. Methods include:

  • Dissolution in mixed solvents such as ethanol/water or ethanol/cyclohexane under warming (~65 °C).
  • Controlled cooling to temperatures between 0 to 20 °C over several hours to induce crystallization.
  • Filtration, washing with cold solvent mixtures, and drying under vacuum at 40-60 °C overnight.

These methods are adapted from purification protocols for similar amino acid derivatives, such as N-(1(S)-ethoxycarbonyl-3-phenylpropyl)-L-alanine, which achieve purity levels above 99% and yields up to 85%.

Data Table: Summary of Preparation Parameters

Step Conditions/Details Outcome/Notes
Sulfinylation Reaction of alanine derivative with (R)-butane-1-sulfinyl chloride or equivalent Stereospecific introduction of sulfinyl group
Enzymatic Resolution Subtilisin hydrolysis of racemic esters at 30-55 °C, pH 5.5-7.5 Enantiomerically pure L-amino acid derivatives
Reaction with chloropropionic acid Reaction with NH3 or ammonia donors in water/alcohol at 50-110 °C, pH ~6.9 High enantiomeric purity alanine derivatives
Purification Dissolution in ethanol/water or ethanol/cyclohexane at ~65 °C, cooling to 0-20 °C Crystallization with 70-85% yield, >99% purity

Analytical and Research Findings

  • The predicted boiling point of L-Alanine, 3-[(R)-butylsulfinyl]- is approximately 416.6 ± 40.0 °C, with a density of 1.269 ± 0.06 g/cm³ and a pKa of about 1.90 ± 0.10.
  • Enzymatic resolution methods provide a mild and stereoselective route to obtain optically pure amino acid derivatives, minimizing racemization and side products.
  • Controlled crystallization parameters such as solvent ratios, temperature gradients, and stirring rates are crucial to maximize yield and purity.
  • Reaction conditions involving ammonia and chloropropionic acid derivatives are well-established for producing high enantiomeric purity alanine compounds and can be adapted for sulfinylated analogs.

Chemical Reactions Analysis

Types of Reactions

L-Alanine, 3-[®-butylsulfinyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

Scientific Research Applications

  • Chemistry L-Alanine, 3-[®-butylsulfinyl]- is employed as a chiral building block in the synthesis of complex molecules.
  • Biology It is studied for its involvement in enzyme-substrate interactions and protein folding.
  • Medicine This compound is investigated for its therapeutic potential in treating certain diseases.
  • Industry It is utilized in the production of specialty chemicals and materials.

Synthesis of L-Alanine, 3-[(R)-butylsulfinyl]-

The synthesis of L-Alanine, 3-[®-butylsulfinyl]- typically involves the introduction of the butylsulfinyl group to the alanine molecule. One common method is the reaction of L-Alanine with butylsulfinyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production of L-Alanine, 3-[®-butylsulfinyl]- may involve more scalable methods such as enzymatic synthesis or microbial fermentation. These methods can offer higher yields and better stereoselectivity compared to traditional chemical synthesis.

  • Oxidation: L-Alanine, 3-[®-butylsulfonyl]-
  • Reduction: L-Alanine, 3-[®-butylthio]-
  • Substitution: Various N-substituted alanine derivatives

Mechanism of Action

The mechanism of action of L-Alanine, 3-[®-butylsulfinyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The butylsulfinyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects. The pathways involved may include modulation of enzyme activity, alteration of protein conformation, and interaction with cellular signaling pathways .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Key Applications
L-Alanine, 3-[(R)-butylsulfinyl]- C₉H₁₇NO₅S 251.3 Chiral alkylsulfinyl Drug design, enzyme inhibition
3-(1-Pyrazolyl)-L-alanine C₆H₈N₃O₂ 170.15 Heterocyclic Enzyme kinetics, protein engineering
3-Sulfino-L-alanine C₃H₇NO₄S 153.16 Sulfinic acid Redox biology, metabolic studies
3-(Methylseleno)-L-alanine C₄H₉NO₂Se 182.08 Organoselenium Antioxidant research, chemoprevention
β-Methylamino-L-Alanine (BMAA) C₄H₁₀N₂O₂·HCl 154.6 β-Aminoalkyl Neurotoxicity studies

Q & A

Q. What are the recommended synthetic methodologies for L-Alanine, 3-[(R)-butylsulfinyl]-?

The synthesis of sulfinyl-modified amino acids like L-Alanine, 3-[(R)-butylsulfinyl]- typically involves multi-step processes. A common approach includes:

  • Solid-phase peptide synthesis (SPPS) with orthogonal protecting groups (e.g., Fmoc for the α-amino group) to isolate the sulfinyl modification .
  • Chiral resolution using HPLC or enzymatic methods to ensure enantiomeric purity of the (R)-butylsulfinyl group .
  • Post-synthetic oxidation of thioether precursors (e.g., S-butyl-L-cysteine) with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) to introduce the sulfinyl moiety .

Q. How can the structural conformation of L-Alanine, 3-[(R)-butylsulfinyl]- be characterized?

Key techniques include:

  • X-ray crystallography to resolve the absolute configuration of the sulfinyl group and backbone stereochemistry .
  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY/NOESY) to analyze dihedral angles and confirm the (R)-configuration of the sulfinyl substituent .
  • Circular Dichroism (CD) to study secondary structure interactions in peptide contexts .

Q. What experimental strategies are used to study enzyme-substrate interactions involving this compound?

  • Enzyme kinetics assays (e.g., Michaelis-Menten analysis) to measure binding affinity (Km) and catalytic efficiency (kcat) when the compound is incorporated into peptide substrates .
  • Site-directed mutagenesis of active-site residues in enzymes (e.g., proteases or oxidoreductases) to assess how the sulfinyl group influences specificity .
  • Isothermal Titration Calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS) of binding .

Q. How does the sulfinyl group impact the compound's solubility and stability?

  • Solubility : The polar sulfinyl group enhances water solubility compared to thioether analogs. Solubility can be quantified via HPLC-UV at varying pH levels .
  • Stability : The sulfinyl group is susceptible to reduction under acidic or reducing conditions (e.g., dithiothreitol). Stability studies should include accelerated degradation tests at 40°C/75% RH .

Q. What safety precautions are critical when handling this compound?

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact, as sulfinyl compounds may irritate mucous membranes .
  • Store in airtight containers under inert gas (N₂/Ar) at -20°C to prevent oxidation or hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict the interaction of L-Alanine, 3-[(R)-butylsulfinyl]- with target proteins?

  • Molecular docking (e.g., AutoDock Vina) to screen binding poses in enzyme active sites, focusing on hydrogen bonding between the sulfinyl oxygen and catalytic residues .
  • Molecular Dynamics (MD) simulations (AMBER/CHARMM force fields) to assess conformational stability over nanosecond timescales .
  • pKa prediction using group contribution models to estimate ionization states of the sulfinyl and amino groups under physiological conditions .

Q. What role does the (R)-sulfinyl configuration play in enantioselective catalysis?

  • Compare enantiomeric pairs [(R)- vs. (S)-sulfinyl] in asymmetric synthesis or enzyme inhibition. For example:
    • Use kinetic resolution experiments to measure enantiomeric excess (ee) in catalytic reactions .
    • Analyze X-ray structures of enzyme-compound complexes to identify stereospecific binding pockets .

Q. How can this compound be incorporated into peptide backbones to study structure-activity relationships (SAR)?

  • Solid-phase synthesis with Fmoc-protected derivatives at specific positions (e.g., N-terminal, mid-chain) to probe effects on peptide folding and bioactivity .
  • Post-translational modification in recombinant proteins via nonsense codon suppression and orthogonal aminoacyl-tRNA synthetases .

Q. What analytical methods resolve contradictions in reported bioactivity data for sulfinyl-modified amino acids?

  • Meta-analysis of published IC50/Ki values with standardized assay conditions (pH, temperature, buffer composition) .
  • Orthogonal validation using surface plasmon resonance (SPR) and microscale thermophoresis (MST) to confirm binding affinities .

Q. How does the compound's stability under oxidative stress impact its utility in long-term biochemical assays?

  • Forced degradation studies with H₂O₂ or tert-butyl hydroperoxide to identify degradation products via LC-MS .
  • Stabilizer screening (e.g., antioxidants like ascorbic acid) to prolong half-life in cell culture media .

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